2-(Aminomethyl)-1H-indol-3-ol
Description
Historical Context of Indole (B1671886) Chemistry and Natural Product Isolation
The journey of indole chemistry is intrinsically linked to the study of natural dyes, particularly indigo (B80030). In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgbhu.ac.in This seminal work laid the foundation for a field that would flourish over the next century and a half. By the late 19th century, certain indole derivatives had already established their importance as dyestuffs. wikipedia.org
The 1930s marked a significant turning point as researchers began to recognize the indole core within a plethora of vital alkaloids, such as tryptophan and auxins. wikipedia.org This discovery intensified scientific interest in indole and its derivatives, a focus that continues to this day. wikipedia.orgpurkh.com The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from the treatment of indigo dye with oleum. wikipedia.org
The isolation of indole alkaloids from various natural sources, including plants, fungi, and animals, has been a driving force in natural products chemistry. numberanalytics.com For centuries, many of these compounds have been utilized in traditional medicine. numberanalytics.com A prime example is the Madagascar periwinkle (Catharanthus roseus), which has been used to treat a range of ailments and led to the isolation of the anticancer agents vinblastine (B1199706) and vincristine. numberanalytics.comnih.gov
Pivotal Role of the Indole Nucleus in Organic Synthesis and Chemical Biology
The indole scaffold is often described as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide variety of biological targets. nih.govmdpi.comnih.gov This versatility has made it a fundamental component in the design and development of numerous pharmaceutical agents. researchgate.netresearchgate.net The unique structural and electronic properties of the indole ring, including its capacity for both hydrophobic and hydrophilic interactions and its ability to form hydrogen bonds, contribute to its diverse biological activities. researchgate.net
In organic synthesis, the development of methods to construct and functionalize the indole nucleus has been a major area of research. researchgate.net The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for preparing substituted indoles. wikipedia.orgresearchgate.netcreative-proteomics.comresearchgate.net Other classical methods, such as the Reissert, Madelung, and Leimgruber–Batcho syntheses, have also been instrumental. wikipedia.orgbhu.ac.inresearchgate.net More contemporary approaches, including metal-catalyzed reactions and C-H activation strategies, have further expanded the synthetic toolbox, enabling the creation of complex indole architectures with high efficiency and selectivity. researchgate.netderpharmachemica.com
The indole nucleus is a key structural element in a vast number of biologically active compounds, including:
Tryptophan: An essential amino acid. wikipedia.orgnih.gov
Serotonin (B10506): A crucial neurotransmitter. wikipedia.orgnih.gov
Melatonin: A hormone that regulates sleep-wake cycles. wikipedia.org
Auxin (Indolyl-3-acetic acid): A plant hormone. wikipedia.orgcreative-proteomics.com
Indomethacin: An anti-inflammatory drug. wikipedia.org
Pindolol: A beta-blocker. wikipedia.org
Importance of Aminomethyl and Hydroxyl Functionalization on Indole Scaffolds in Research
The strategic placement of functional groups, such as aminomethyl and hydroxyl groups, on the indole scaffold is a key strategy in medicinal chemistry to fine-tune the pharmacological properties of these molecules. The introduction of these substituents can significantly alter a compound's binding affinity to biological targets, its solubility, and its metabolic stability.
The aminomethyl group, as seen in 2-(Aminomethyl)-1H-indol-3-ol, introduces a basic nitrogen atom that can participate in ionic interactions and hydrogen bonding with biological macromolecules. The position of this group is crucial; for instance, 3-aminomethyl indoles, also known as gramine (B1672134) derivatives, are valuable synthetic intermediates for accessing a wide range of 3-substituted indoles, including the essential amino acid tryptophan. bhu.ac.inresearchgate.net Research has shown that aminomethylated indoles can exhibit a variety of biological activities. For example, certain 2-(aminomethyl) indole derivatives have been investigated for their antiviral properties. researchgate.net
The hydroxyl group, also present in this compound, can act as both a hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological receptors. The position of the hydroxyl group also influences activity. For example, 5-hydroxyindole (B134679) derivatives are precursors to serotonin and have been studied for their potential therapeutic applications. bldpharm.com The combination of both aminomethyl and hydroxyl groups on the indole scaffold can lead to compounds with unique biological profiles. For instance, the synthesis of 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol has been shown to possess potent anticancer activity. mdpi.com
Overview of Research Trajectories for Indole Derivatives
The field of indole chemistry continues to be an active and evolving area of research. wikipedia.org Current research trajectories are focused on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, selective, and environmentally friendly methods for the synthesis and functionalization of the indole nucleus. mdpi.comresearchgate.net This includes the use of transition-metal catalysis, organocatalysis, and green chemistry approaches. researchgate.netsioc-journal.cn
Drug Discovery and Development: The indole scaffold remains a central theme in the search for new therapeutic agents. mdpi.comnih.gov Researchers are exploring indole derivatives for a wide range of diseases, including cancer, infectious diseases, neurodegenerative disorders, and inflammatory conditions. mdpi.comresearchgate.netmdpi.com The ability to create large libraries of indole derivatives through combinatorial chemistry and screen them against various biological targets is a powerful tool in this endeavor. nih.gov
Chemical Biology and Probe Development: Indole-based molecules are being developed as chemical probes to study complex biological processes. Their inherent fluorescence and ability to interact with specific proteins make them valuable tools for imaging and understanding cellular functions.
Materials Science: The unique electronic and photophysical properties of indole derivatives are being harnessed in the development of new materials for applications in electronics and photonics. researchgate.net
The exploration of specifically functionalized indoles, such as this compound, is a testament to the ongoing efforts to unlock the full potential of this remarkable heterocyclic system. The strategic combination of different functional groups on the indole core allows for the fine-tuning of properties and the development of molecules with tailored functions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(aminomethyl)-1H-indol-3-ol |
InChI |
InChI=1S/C9H10N2O/c10-5-8-9(12)6-3-1-2-4-7(6)11-8/h1-4,11-12H,5,10H2 |
InChI Key |
IIHRELCJWWPUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminomethyl 1h Indol 3 Ol and Its Derivatives
Strategic Approaches to the 1H-Indol-3-ol Core Construction
The foundational step in synthesizing the target compound is the construction of the 1H-indol-3-ol core. This involves the formation of the indole (B1671886) ring system itself, followed by the regioselective introduction of a hydroxyl group at the C-3 position.
Formation of the Indole Ring System
The indole scaffold, a prevalent motif in numerous natural products and pharmaceuticals, can be assembled through various established synthetic strategies. thieme-connect.com Classic methods like the Fischer, Bischler, Gassmann, and Batcho–Leimgruber syntheses have long been employed. thieme-connect.com More contemporary approaches often utilize transition-metal-catalyzed reactions to achieve the desired indole structure.
For instance, palladium-catalyzed intramolecular cyclization of N-(2-allylphenyl)benzamide derivatives provides an efficient route to functionalized indoles. mdpi.com This method demonstrates high selectivity for the formation of N-benzoylindoles. mdpi.com Another strategy involves the palladium-catalyzed oxidative cyclization of N-aryl enamines, which can be performed under microwave irradiation to reduce reaction times and improve yields. mdpi.com
The choice of synthetic route often depends on the desired substitution pattern of the final indole product. These methods lay the groundwork for the subsequent introduction of the hydroxyl and aminomethyl functionalities.
Regioselective Introduction of the Hydroxyl Group at C-3 Position
Once the indole ring is formed, the next critical step is the regioselective introduction of a hydroxyl group at the C-3 position. The C-3 position of indole is inherently nucleophilic and prone to electrophilic substitution. wikipedia.org However, direct hydroxylation can be challenging and may lead to side products.
One common strategy involves the use of oxidizing agents. For example, the oxidation of indoles with reagents like N-bromosuccinimide in aqueous solvents can lead to the formation of 3-hydroxyindoles, often via an intermediate 2-bromoindolenine. Another approach is the acid-catalyzed hydration of indolenines.
Furthermore, functionalization at the C-3 position can be achieved through various C-H activation and functionalization methods. thieme-connect.com While direct hydroxylation methods are less common, the introduction of a group that can be later converted to a hydroxyl group is a viable strategy. For instance, the C-3 position can be functionalized with a variety of groups that can then be subjected to subsequent chemical transformations to yield the desired 3-hydroxyindole.
Installation of the Aminomethyl Moiety at C-2 Position
With the 1H-indol-3-ol core in hand, the next stage involves the introduction of the aminomethyl group at the C-2 position. This can be accomplished through either direct aminomethylation techniques or indirect methods that rely on the functionalization and subsequent transformation of a precursor.
Direct Aminomethylation Techniques
Directly introducing an aminomethyl group at the C-2 position of an indole is a challenging transformation due to the inherent reactivity of the C-3 position. nih.gov The electron-rich nature of the indole ring typically directs electrophilic substitution to the C-3 position. nih.gov
However, recent advancements have led to methods for C-2 functionalization. One such approach involves a π-bond directed C-2 amination of indoles with N-heteroarenes in the presence of a nickel catalyst. researchgate.netchemrxiv.org This method offers an operationally simple and high-yielding route to C-2 aminated indoles. researchgate.netchemrxiv.org Another strategy is the iodine-mediated regioselective C-2 amination of indoles, which can produce highly substituted 2-aminated indoles in moderate to excellent yields.
The Mannich reaction, a classic method for aminomethylation, typically favors the C-3 position of indoles. frontiersin.org However, under specific conditions or with appropriate directing groups, C-2 aminomethylation can be achieved.
Indirect Methods via Precursor Functionalization and Transformation
Given the challenges of direct C-2 aminomethylation, indirect methods are often employed. These strategies involve first functionalizing the C-2 position with a group that can be subsequently converted into an aminomethyl moiety.
One common approach is the lithiation of the C-2 position. For example, N-protected indoles can be selectively lithiated at the C-2 position, and the resulting organolithium species can react with an appropriate electrophile, such as an imine or a related nitrogen-containing compound. Subsequent reduction or hydrolysis can then furnish the desired aminomethyl group.
Another strategy involves the introduction of a carbonyl group at the C-2 position. This can be achieved through various methods, including Friedel-Crafts acylation or the oxidation of a 2-methylindole. The resulting 2-acylindole can then be converted to the aminomethyl group via reductive amination. This process involves the reaction of the ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine.
Catalyst-Mediated and Green Chemistry Approaches
In recent years, a significant shift towards more sustainable and efficient synthetic methods has been observed. This includes the use of catalysts to enable new reaction pathways and the adoption of green chemistry principles to minimize environmental impact. These approaches offer advantages such as reduced reaction times, milder conditions, and improved yields. mdpi.com
Transition metal catalysis, particularly with copper, has emerged as a powerful tool for constructing complex indole frameworks. Copper catalysts are attractive due to their low cost, abundance, and unique reactivity. dntb.gov.ua
Copper-catalyzed cascade reactions are particularly efficient, allowing for the formation of multiple bonds and rings in a single operation. researchgate.net For instance, a copper-catalyzed cascade synthesis has been developed for 2-amino-1H-indole-3-carboxylate derivatives. This method involves the reaction of N-(2-halophenyl)-2,2,2-trifluoroacetamide with alkyl 2-cyanoacetate or malononitrile under mild conditions. researchgate.net While not directly yielding 2-(aminomethyl)-1H-indol-3-ol, the functional groups in the products of these reactions serve as versatile handles for further elaboration into the desired scaffold. The optimization of such a reaction is detailed in the table below.
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | CuI | K₂CO₃ | DMSO/H₂O | 36 |
| 2 | CuBr | K₂CO₃ | DMSO/H₂O | 25 |
| 3 | CuCl | K₂CO₃ | DMSO/H₂O | 15 |
| 4 | Cu₂O | K₂CO₃ | DMSO/H₂O | 50 |
| Optimization of a copper-catalyzed cascade reaction for indole synthesis. researchgate.net |
Another notable application is the divergent synthesis of polycyclic indolines through copper-catalyzed cascade reactions of propargylic carbamates and indoles, demonstrating the versatility of copper catalysis in building complex indole-based architectures. nih.gov Similarly, palladium-catalyzed intramolecular oxidative coupling has been effectively used to synthesize 2-methyl-1H-indole-3-carboxylate derivatives, a process where a copper source often acts as the oxidant. mdpi.com These transition metal-catalyzed methods provide efficient routes to highly functionalized indoles that are precursors to the target compound. bohrium.com
Adhering to the principles of green chemistry, catalyst-free and solvent-free synthetic methodologies are gaining prominence. These methods reduce waste and avoid the use of potentially toxic and expensive catalysts and solvents.
One such approach is the multicomponent synthesis of 3-aminoalkylated indoles via a Mannich-type reaction. This protocol proceeds without a catalyst and is scalable, offering a simple and highly atom-economic route to indole derivatives. znaturforsch.com Although this specific reaction yields 3-substituted indoles, the principles can be adapted for the synthesis of 2,3-disubstituted indoles. The reaction's efficiency is often dependent on the solvent, or in some cases, the absence thereof. For example, a catalyst-free synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones has been achieved under microwave irradiation in a solvent-free environment. researchgate.net
The development of catalyst-free, three-component coupling reactions for synthesizing amidinomaleimides from azidomaleimides, aldehydes, and secondary amines under mild, often aqueous, conditions further showcases the potential of these green methodologies. nih.gov These operationally simple, "just-mix" approaches often provide good to excellent yields and avoid complex protection-deprotection steps. rsc.org Efficient green procedures have also been reported for the solvent-free synthesis of β-enamino trihalomethyl ketones from the reaction of 1,1,1-trihalo-4-alkoxy-3-alken-2-ones with amines, achieving high yields in very short reaction times. researchgate.net Such one-pot multicomponent reactions represent a straightforward and environmentally benign strategy for generating molecular complexity. researchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. Chiral vicinal diamines, a category that includes derivatives of this compound, are valuable as ligands in asymmetric catalysis and as components of bioactive molecules. researchgate.net
Strategies for stereoselective synthesis often employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. Copper-catalyzed reactions have been successfully applied in this context. For example, an enantioselective copper-catalyzed azidation/click cascade reaction of N-propargyl-β-ketoamides provides an efficient route to chiral 1,2,3-triazoles. nih.gov While not directly producing the target indole, this demonstrates the potential of copper catalysis in creating chiral centers. A copper-catalyzed cascade reaction has also been used for the stereoselective synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives, yielding products with a quaternary stereogenic center as single diastereomers. nih.gov
A notable strategy for creating chiral indole derivatives involves the catalytic asymmetric dearomatization (CADA) of 2,3-disubstituted indoles using a chiral phosphoric acid catalyst. This method allows for a switchable divergent synthesis of either chiral indolenines or fused indolines with excellent enantioselectivities, depending on the post-processing conditions. nih.gov The stereochemical outcome is determined by the chiral catalyst, which orchestrates the approach of the electrophile to the indole nucleus.
| Substrate (Indole) | Electrophile | Catalyst | Product Type | Yield (%) | ee (%) |
| 2,3-dimethylindole | Naphthoquinone monoimine | Chiral Phosphoric Acid | Indolenine | 95 | 96 |
| 2,3-dimethylindole | Naphthoquinone monoimine | Chiral Phosphoric Acid | Fused Indoline (B122111) | 89 | 95 |
| Results from a switchable divergent synthesis of chiral indole derivatives. nih.gov |
Synthesis of Advanced Polycyclic Architectures Incorporating the this compound Core
The this compound core can be incorporated into larger, more complex polycyclic systems, which are common frameworks in natural products and pharmacologically active compounds. Cascade reactions are particularly well-suited for this purpose, as they enable the rapid construction of molecular complexity from simple starting materials. nih.gov
A photocatalytic strategy has been developed for a rapid and modular synthesis of polycyclic indolones from readily available indoles. This method uses an iridium-based photocatalyst under visible light to generate alkyl radicals, which then undergo intramolecular cyclization to form pyrrolo- and pyridoindolone derivatives under mild conditions. nih.gov This C-H functionalization strategy offers excellent step and atom economy for accessing complex indole structures.
The key steps in this photocatalytic synthesis are:
Radical Generation : A redox-active ester undergoes a single-electron transfer with the excited photocatalyst, leading to the formation of an alkyl radical after decarboxylation. nih.gov
Intramolecular Cyclization : The generated radical attacks the indole ring in a homolytic aromatic substitution. nih.gov
Rearomatization : The resulting intermediate is oxidized and undergoes proton elimination to yield the final polycyclic indolone product. nih.gov
This methodology has been extended to challenging two-component processes, enabling the straightforward synthesis of functionalized azepinoindolones. nih.gov Furthermore, green methodologies, such as using recyclable catalysts like Amberlyst A-15 under microwave irradiation, have been employed for the one-pot synthesis of novel multi-substituted indolylimidazole derivatives, which are complex polycyclic systems. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Analysis (e.g., 1H, 13C, 2D-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 2-(Aminomethyl)-1H-indol-3-ol in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a detailed picture of the molecule's atomic connectivity and conformational preferences can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of each hydrogen atom in the molecule. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region (δ 6.5–7.5 ppm), with their specific chemical shifts and coupling patterns revealing the substitution pattern. The protons of the aminomethyl group (-CH₂NH₂) and the hydroxyl group (-OH) will also exhibit characteristic chemical shifts. The integration of the signals corresponds to the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The aromatic carbons of the indole ring will have distinct signals, with the carbon atoms attached to nitrogen and oxygen appearing at lower field strengths due to the deshielding effect of these electronegative atoms. The chemical shift of the aminomethyl carbon provides further confirmation of the structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift values. Actual experimental values may vary based on solvent and other experimental conditions.
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H on Indole Ring | 6.5 - 7.5 |
| H on Aminomethyl Group | ~3.0 - 4.0 |
| H on Hydroxyl Group | Variable |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift values. Actual experimental values may vary based on solvent and other experimental conditions.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons | 110 - 140 |
| C-OH | 145 - 155 |
| C-CH₂NH₂ | ~40 - 50 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and analyzing its bond characteristics.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. For this compound, characteristic IR absorption bands would include:
N-H stretching: from the amine and indole NH groups, typically in the range of 3200–3500 cm⁻¹.
O-H stretching: from the hydroxyl group, which is often broad and appears in the region of 3200–3600 cm⁻¹.
C-H stretching: from the aromatic and methylene (B1212753) groups, usually observed between 2850 and 3100 cm⁻¹.
C=C stretching: from the aromatic indole ring, in the 1450–1600 cm⁻¹ region.
C-N stretching: from the aminomethyl group, typically found in the 1000–1250 cm⁻¹ range.
C-O stretching: from the hydroxyl group, in the 1050–1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some vibrational modes may be weak or inactive in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. For instance, the C=C stretching vibrations of the indole ring are often strong in the Raman spectrum.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine, Indole) | Stretching | 3200 - 3500 |
| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) |
| C-H (Aromatic, Methylene) | Stretching | 2850 - 3100 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N (Amine) | Stretching | 1000 - 1250 |
| C-O (Hydroxyl) | Stretching | 1050 - 1200 |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. researchgate.net It also provides valuable information about the molecule's structure through the analysis of its fragmentation pattern.
By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula. savemyexams.com This is a critical step in confirming the identity of the compound.
In addition to the molecular ion, mass spectrometry also produces a series of fragment ions, which are formed by the breakdown of the parent molecule in the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:
Loss of the aminomethyl group (-CH₂NH₂): This would result in a significant fragment ion.
Loss of a hydroxyl radical (·OH): Cleavage of the C-O bond.
Cleavage of the indole ring: This can lead to a series of smaller fragment ions, providing further structural information. libretexts.orgresearchgate.net
Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, corroborating the data obtained from other spectroscopic techniques. researchgate.net
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. grafiati.commdpi.comresearchgate.net By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all atoms (including hydrogens) can be determined with high precision.
This technique provides definitive information on:
Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.
Conformation: The exact spatial arrangement of the atoms in the solid state.
Intermolecular interactions: The way in which individual molecules pack together in the crystal lattice, including hydrogen bonding, π-π stacking, and van der Waals forces. iucr.org
The hydrogen bonding network, particularly involving the amine, hydroxyl, and indole N-H groups, would be of significant interest in understanding the solid-state properties of this compound.
Advanced Chromatographic and Separation Methodologies for Purity Assessment and Isolation
Advanced chromatographic techniques are essential for the isolation and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a suitable buffer would likely be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating polar compounds. nih.gov The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram.
Other Chromatographic Techniques: Other methods such as thin-layer chromatography (TLC) can be used for rapid qualitative analysis and monitoring of reactions. Column chromatography is often used for the purification of the compound on a larger scale. acs.org
The choice of the specific chromatographic method and conditions will depend on the properties of the compound and the nature of any impurities present.
Reactivity Profiles and Chemical Transformations of 2 Aminomethyl 1h Indol 3 Ol Derivatives
Electrophilic and Nucleophilic Reactions on the Indole (B1671886) Nucleus
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. However, the positions of the existing substituents significantly direct the regioselectivity of these reactions.
Electrophilic Reactions: In a typical indole, electrophilic substitution occurs preferentially at the C3 position. bhu.ac.in In the case of 2-(Aminomethyl)-1H-indol-3-ol, this position is already occupied by a hydroxyl group. The presence of substituents at both the C2 and C3 positions directs electrophilic attack towards the benzene (B151609) portion of the molecule, typically at the C4, C5, C6, or C7 positions. bhu.ac.in The outcome is influenced by the reaction conditions and the nature of the electrophile. Friedel-Crafts reactions, for instance, can introduce alkyl or acyl groups onto the carbocyclic ring in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com
Nucleophilic Reactions: The indole ring's high electron density generally makes it resistant to nucleophilic aromatic substitution unless strong electron-withdrawing groups are present to activate the ring. As this compound lacks such groups, nucleophilic attack on the indole nucleus is unfavorable. Instead, nucleophilic reactions are characteristic of the side-chain functional groups.
| Reaction Type | Reagent/Conditions | Expected Product |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | Benzene-ring alkylated indole |
| Fried-Crafts Acylation | RCOCl, AlCl₃ | Benzene-ring acylated indole |
| Nitration | HNO₃/H₂SO₄ | Benzene-ring nitrated indole |
| Halogenation | Br₂, FeBr₃ | Benzene-ring brominated indole |
Reactions Involving the Aminomethyl Group (e.g., Alkylation, Acylation, Condensation Reactions)
The primary amine of the aminomethyl group is a potent nucleophile and a key site of reactivity. It readily participates in standard amine chemistry.
Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides. This reaction can proceed stepwise to yield secondary and tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of stable amide derivatives. google.com This is a common strategy for protecting the amine group or for building more complex molecular architectures.
Condensation Reactions: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). These intermediates can be isolated or further reduced in situ (reductive amination) to furnish the corresponding secondary amines.
| Reaction Type | Reagent/Conditions | Expected Product |
| N-Alkylation | R'-X (Alkyl Halide) | 2-((Alkylamino)methyl)-1H-indol-3-ol |
| N-Acylation | R'COCl (Acyl Chloride) | N-((1H-indol-3-ol-2-yl)methyl)acetamide |
| Condensation (Imine Formation) | R'CHO (Aldehyde) | Imine (Schiff Base) |
| Reductive Amination | R'CHO, NaBH₃CN | 2-(((Alkyl)amino)methyl)-1H-indol-3-ol |
Reactivity of the Hydroxyl Group (e.g., Etherification, Esterification, Glycosylation)
The C3-hydroxyl group, characteristic of an indoxyl or 3-hydroxyindole, is chemically versatile. It behaves as an alcohol and can undergo several key transformations.
Etherification: The hydroxyl group can be converted into an ether. This is typically achieved through a Williamson ether synthesis, where the hydroxyl is first deprotonated with a base to form an alkoxide, which then displaces a halide from an alkyl halide. researchgate.net
Esterification: The formation of an ester can be accomplished by reacting the hydroxyl group with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. google.com
Glycosylation: As a specific form of etherification, glycosylation involves the reaction of the hydroxyl group with an activated sugar derivative (e.g., a glycosyl halide or trichloroacetimidate) to form a glycosidic bond. This creates C3-O-glycosylated indole derivatives.
| Reaction Type | Reagent/Conditions | Expected Product |
| O-Etherification | 1. NaH; 2. R'-X | 3-Alkoxy-2-(aminomethyl)-1H-indole |
| O-Esterification | R'COCl, Pyridine | 2-(Aminomethyl)-1H-indol-3-yl acetate |
| O-Glycosylation | Activated Glycosyl Donor | 2-(Aminomethyl)-1H-indol-3-yl glycoside |
Intramolecular Cyclization and Rearrangement Pathways
The proximity of the aminomethyl group at C2 and the hydroxyl group at C3 allows for potential intramolecular reactions, leading to the formation of novel heterocyclic systems. These transformations can be triggered by reacting the molecule with bifunctional reagents.
For example, treatment with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate, fusing a five-membered ring to the indole core. Similarly, reaction with a 1,2-dicarbonyl compound could initiate a condensation-cyclization cascade. While specific studies on this compound are limited, the potential for such intramolecular cyclizations is a key feature of its reactivity profile, enabling access to complex, fused indole structures. metu.edu.tr
| Reaction Type | Reagent/Conditions | Plausible Product Structure |
| Intramolecular Cyclization | Phosgene (COCl₂) | Fused oxazolidinone ring system |
| Intramolecular Cyclization | Glyoxal (B1671930) (CHOCHO) | Fused dihydropyrazine (B8608421) ring system |
Oxidation and Reduction Chemistry of the Indole System
The indole scaffold is sensitive to both oxidation and reduction, and the substituents on this compound influence the outcome of these reactions.
Oxidation: Indoles are easily oxidized due to their electron-rich nature. wikipedia.org The 3-hydroxyindole moiety is particularly susceptible to oxidation. Mild oxidizing agents can convert it into 2,3-dione derivatives (isatins). Alternatively, oxidative dimerization can occur, leading to the formation of indigo-type dyes, a classic reaction of indoxyls. The specific pathway depends heavily on the oxidant used and the reaction conditions.
Reduction: The indole ring can be selectively reduced to an indoline (B122111) (2,3-dihydroindole). This transformation saturates the C2-C3 double bond of the pyrrole (B145914) ring. Common reagents for this reduction include sodium borohydride (B1222165) in the presence of an acid like trifluoroacetic acid, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H₂ over Pd/C). bhu.ac.in This conversion alters the aromaticity and electronic properties of the heterocyclic core, providing a route to a different class of compounds.
| Reaction Type | Reagent/Conditions | Expected Product |
| Oxidation | Mild Oxidants (e.g., air, FeCl₃) | Indigo-like dimer or Isatin (B1672199) derivative |
| Reduction | NaBH₃CN, CH₃COOH | 2-(Aminomethyl)indolin-3-ol |
Structure Activity Relationship Sar and Rational Design of Analogs
Systematic Substitution Pattern Effects on Indole (B1671886) Ring Positions
The indole ring of 2-(Aminomethyl)-1H-indol-3-ol is a primary target for modification to fine-tune its electronic and steric properties. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, allowing for the introduction of a wide array of functional groups at various positions.
Research on related indole-containing compounds provides significant insights into the potential effects of these substitutions. For instance, in a series of indole-2-carboxamides, small, aliphatic, electron-donating groups (EDGs) at the 5-position, such as methyl, ethyl, and cyclopropyl, were found to be favorable for biological activity. acs.org Conversely, the introduction of electron-withdrawing groups (EWGs) like halogens or a trifluoromethyl group at the same position led to a loss of potency. acs.org This suggests that maintaining or enhancing the electron density of the indole ring is crucial for the activity of these analogs.
The position of the substituent is also critical. Studies on pyrazolo[4,3-c]pyridines with indole attachments showed that attaching the indole via its C-2 carbon instead of the C-3 carbon resulted in higher activity, likely due to a deeper insertion of the aromatic residue into a binding pocket. acs.org Moving a carboxamide group from the 3-position to the 2-position of the indole ring has also been shown to significantly enhance inhibitory activity in certain contexts. nih.gov
| Position on Indole Ring | Substituent Type | Observed Effect in Analogous Compounds | Potential Implication for this compound |
|---|---|---|---|
| Position 5 | Small, Electron-Donating (e.g., -CH3, -cyclopropyl) | Increased potency. acs.org | May enhance binding affinity. |
| Position 5 | Electron-Withdrawing (e.g., -Cl, -CF3) | Decreased or abolished potency. acs.org | Likely to be detrimental to activity. |
| Position 4 | Hydroxyl group | Abolished potency in some EZH1/2 inhibitors. nih.gov | Could disrupt favorable hydrophobic interactions. |
| Position 6 | Bromo group | Maintained good potency for EZH2 but not EZH1. nih.gov | May introduce selectivity for different biological targets. |
| Position 1 (N-H) | Methylation | Restored potency in some instances, possibly by affecting bioactive conformation. nih.gov | Could alter conformational preferences and solubility. |
Modifications of the Aminomethyl Side Chain and its Impact on Biochemical Interactions
The aminomethyl side chain at the 2-position is a key determinant of the molecule's interaction with biological targets, offering a vector for exploring binding pockets and influencing properties like solubility and basicity. Modifications to this chain can dramatically alter biochemical outcomes.
Key modifications to consider include:
Chain Length and Homologation: Extending the aminomethyl side chain (e.g., to an aminoethyl or aminopropyl chain) can alter the positioning of the terminal amino group, which could be critical for forming key interactions like salt bridges or hydrogen bonds. However, in some indole-2-carboxamide series, homologating the side chain led to inactive compounds. nih.gov
Alkylation of the Amine: Introducing alkyl groups (e.g., N-methyl, N,N-dimethyl) to the primary amine can affect its hydrogen-bonding capacity and basicity. N-methylation can sometimes attenuate binding affinity. nih.gov The primary amine functionality often serves as a crucial hydrogen bond donor and acceptor.
Introduction of Rigidity: Incorporating the side chain into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, can restrict its conformational freedom. This can lead to an increase in binding affinity if the constrained conformation is the bioactive one, but a loss of activity if it is not.
Stereochemistry: Introducing substituents on the methylene (B1212753) bridge of the aminomethyl group creates a chiral center. The stereochemistry at this center can be critical for activity, as different enantiomers may exhibit vastly different affinities for a chiral binding site.
Studies on endomorphin 2, a peptide, showed that modifications to the C-terminal amide, including reduction to an alcohol (E2-ol), significantly affected binding and activity, highlighting the sensitivity of biological targets to changes in this region. nih.gov
| Modification Type | Specific Example | Observed Impact in Related Compounds | Potential Consequence for this compound |
|---|---|---|---|
| Homologation | Changing a methylene linker to an ethylene (B1197577) linker. | Led to inactive compounds in an indole-2-carboxamide series. nih.gov | May misalign the terminal amine for key interactions. |
| Branching | Adding a methyl group to the side chain. | Resulted in equipotent compounds in one series. nih.gov | Could probe for small hydrophobic pockets near the main binding site. |
| N-Alkylation | N-methylation of an amide or amine. | Attenuated binding affinity in some cases nih.gov; restored potency in others. nih.gov | Alters H-bonding capacity and may influence conformation and solubility. |
| Reversal of Linker | Reversing an amide linker. | Restored potency but increased metabolic instability. nih.gov | Highlights the importance of the vector and orientation of functional groups. |
Influence of Hydroxyl Group Derivatization on Chemical and Biochemical Properties
The hydroxyl group at the 3-position of the indole ring, also known as the indoxyl or oxindole (B195798) hydroxyl, is a critical functional group that can be derivatized to modulate the compound's properties. This group can act as both a hydrogen bond donor and acceptor and its modification can significantly impact solubility, lipophilicity, and metabolic stability.
Common derivatization strategies for hydroxyl groups include:
Etherification: Conversion of the hydroxyl group to an ether (e.g., O-methyl, O-benzyl) removes its hydrogen bond donating ability and increases lipophilicity. This can enhance membrane permeability but may also abrogate a critical hydrogen bond with a biological target.
Esterification/Acylation: Forming an ester (e.g., acetate, benzoate) can serve as a prodrug strategy. researchgate.net Esters are often more lipophilic than the parent alcohol and can be hydrolyzed back to the active hydroxyl compound in vivo. Reagents like acyl chlorides and organic anhydrides are commonly used for this purpose. researchgate.netjfda-online.com
Silylation: Conversion to a silyl (B83357) ether (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)) is a common method to protect the hydroxyl group during synthesis and to increase volatility for analytical techniques like gas chromatography. jfda-online.com While primarily used for analytical purposes, this derivatization increases lipophilicity.
Sulfonation: Reaction with sulfonyl chlorides can form sulfonate esters, which can introduce a charged or highly polar group, depending on the sulfonyl chloride used. researchgate.net
The choice of derivatizing agent can introduce a wide range of functionalities, from simple alkyl groups to fluorescent tags for detection purposes. researchgate.netnih.gov These modifications can profoundly affect how the molecule interacts with its environment, including its ability to cross biological membranes and its affinity for its target protein.
| Derivatization Reaction | Reagent Class | Resulting Functional Group | Impact on Properties |
|---|---|---|---|
| Etherification | Alkyl halides (e.g., CH3I) | Ether (-OR) | Increases lipophilicity; removes H-bond donor capability. |
| Esterification | Acyl chlorides, Anhydrides (e.g., Acetyl chloride) | Ester (-OCOR) | Increases lipophilicity; can act as a prodrug; removes H-bond donor. researchgate.netjfda-online.com |
| Silylation | Silyl halides (e.g., TMS-Cl) | Silyl Ether (-OSiR3) | Increases lipophilicity; often used as a protecting group. jfda-online.com |
| Sulfonation | Sulfonyl chlorides (e.g., Tosyl chloride) | Sulfonate Ester (-OSO2R) | Introduces a polar group; can act as a leaving group in further reactions. researchgate.net |
Conformational Analysis and Stereochemical Influences on Reactivity and Molecular Recognition
The three-dimensional structure of this compound and its analogs is fundamental to their biological activity. The molecule possesses significant conformational flexibility, primarily due to the rotatable single bonds in the aminomethyl side chain.
Conformational Flexibility: The aminomethyl side chain can adopt multiple conformations relative to the plane of the indole ring. This flexibility allows the molecule to adapt its shape to fit into a binding site, but it can also come with an entropic penalty upon binding. Computational methods, such as Density Functional Theory (DFT), can be employed to determine the preferred conformations and the energy barriers between them. researchgate.net Small molecule ligands can retain some degree of conformational flexibility even when bound to a receptor. elifesciences.org
Stereochemical Influences: While this compound itself is achiral, substitution on the methylene carbon of the side chain would create a stereocenter. The resulting enantiomers could have markedly different biological activities. This stereochemical recognition is a cornerstone of molecular interactions in biology, where receptors and enzymes are chiral environments. nih.gov For example, the (R) and (S) enantiomers of a ligand can exhibit different binding affinities and functional effects due to the specific spatial arrangement of their substituents.
The rational design of analogs often involves introducing conformational constraints to lock the molecule into its putative bioactive conformation. This can be achieved by incorporating the flexible side chain into a ring system or by introducing bulky groups that restrict rotation. Understanding the influence of side chain mutations on the backbone conformation is essential for optimizing biologically active ligands. nih.gov
| Structural Feature | Description | Impact on Reactivity and Molecular Recognition |
|---|---|---|
| Side Chain Rotation | Rotation around the C2-C(methylene) and C(methylene)-N bonds. | Allows adoption of multiple conformations to fit binding sites; can have an entropic cost upon binding. |
| Potential Chirality | Substitution on the aminomethyl side chain creates a chiral center. | Enantiomers may exhibit different binding affinities and efficacies due to stereospecific interactions with chiral biological targets. nih.gov |
| Planar Indole Core | The bicyclic indole ring system is largely planar. | Provides a rigid scaffold for the precise positioning of substituents for interaction with a target. |
Mechanistic Investigations of Biological Interactions and Cellular Pathway Modulation
Enzyme Inhibition Mechanisms and Kinase Interaction Studies
The structural features of the indole (B1671886) core allow for the design of potent and selective enzyme inhibitors. These compounds can interact with active sites or allosteric sites on enzymes, leading to the modulation of their catalytic activity.
Kinases are critical regulators of cellular signaling, and their aberrant activity is often implicated in diseases like cancer. The indole scaffold has been successfully exploited to develop inhibitors for several important kinases.
Derivatives based on the N'-aroyl-2-(1H-indol-3-yl)-2-oxoacetohydrazide structure have been identified as a novel scaffold for developing kinase inhibitors. nih.gov Specifically, compounds incorporating a biphenyl element attached to this indole hydrazide structure have demonstrated submicromolar dual inhibition of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase. nih.gov Src, a non-receptor tyrosine kinase, plays a significant role in the development, growth, and metastasis of numerous human cancers. brieflands.com The pharmacological inhibition of its activity is therefore considered an effective anticancer strategy. brieflands.com
Furthermore, indole derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a transmembrane molecule that regulates critical cellular processes such as proliferation, apoptosis, and survival. nih.gov Certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and their cyclized counterparts, pyrido[3,4-b]indol-1-ones, have been developed as powerful inhibitors of both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M). nih.gov
| Compound Class | Target Kinase(s) | Key Findings |
| N'-aroyl-2-(1H-indol-3-yl)-2-oxoacetohydrazide | IGF-1R, Src | Biphenyl-containing derivatives act as submicromolar dual inhibitors of these cancer-related kinases. nih.gov |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT, EGFRT790M | Potent inhibition of both wild-type and mutant forms of EGFR, demonstrating antiproliferative activity. nih.gov |
| 1H-pyrido[3,4-b]indol-1-ones | EGFRWT, EGFRT790M | Cyclized derivatives showing potent inhibition and antiproliferative effects. nih.gov |
Cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing cognitive decline in conditions like Alzheimer's disease. The indole structure has been incorporated into molecules designed to target these hydrolases.
For instance, 2,3-indolo-oleanolic acid, a derivative that fuses an indole ring with a triterpenoid scaffold, was identified as a highly active inhibitor of acetylcholinesterase, with an IC50 value of 0.78 µM. Another study highlighted that an esterified form of Indole-3-propionic acid (IPA) also demonstrates significant inhibitory activity against both human AChE and BChE. These findings underscore the potential of the indole nucleus in the design of novel cholinesterase inhibitors.
| Indole Derivative | Target Enzyme(s) | IC50 Value |
| 2,3-indolo-oleanolic acid | Acetylcholinesterase (AChE) | 0.78 µM |
| CUR-IPA diester | Human AChE (hAChE) | 59.30 µM |
| CUR-IPA diester | Human BChE (hBChE) | 60.66 µM |
*Diester of Curcumin and Indole-3-propionic acid.
The indole scaffold is also effective in modulating the activity of key metabolic enzymes.
Xanthine (B1682287) Oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia and gout. Research has identified indole-based compounds as potential XO inhibitors. One such derivative, 5‐[5‐cyano‐1‐(pyridin‐2‐ylmethyl)‐1H‐indole‐3‐carboxamido] thiazole (B1198619)‐4‐carboxylic acid, exhibited significant XO inhibition with an IC50 value of 1.01 µM.
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for certain bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. The inhibition of urease is a therapeutic goal for treating infections and related gastrointestinal diseases. Indole has been reported as a class of compounds capable of inhibiting urease, highlighting another area of biological interaction for this versatile scaffold.
Receptor Binding and Ligand-Target Interactions at a Molecular Level
The indole ring system is a common feature in ligands that bind to a wide range of physiological receptors. Its unique electronic properties and rigid structure allow it to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, within receptor binding pockets.
Research has shown that indole derivatives can be designed to target specific receptors with high affinity. For example, compounds with a 1H-pyrrolo[3,2-c]quinoline core, which is structurally related to indole, have been evaluated for their affinity for serotonin (B10506) 5-HT6 and dopamine (B1211576) D3 receptors. In another area, a library of 1H-indole-2-carboxamides was discovered to act as inhibitors of the androgen receptor (AR) by binding to an allosteric site known as binding function 3 (BF3). This demonstrates the potential of indole-based compounds in developing novel treatments for conditions like castration-resistant prostate cancer. The indole scaffold has also been extensively used to develop ligands for the benzodiazepine (B76468) receptor (BzR) and the translocator protein (TSPO).
Modulation of Cellular Processes in Research Models
By interacting with enzymes and receptors, indole derivatives can profoundly modulate cellular processes, including cell survival and death pathways.
Apoptosis, or programmed cell death, is a vital process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Inducing apoptosis in cancer cells is a key mechanism of action for many anticancer therapies.
Certain indole derivatives have been shown to be potent inducers of apoptosis. Specifically, the 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides identified as EGFR inhibitors were investigated for their pro-apoptotic potential. nih.gov These compounds were found to act as significant activators of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov In a pancreatic cancer cell line (Panc-1), two of the most potent derivatives increased caspase-3 protein levels by approximately eightfold compared to untreated control cells, indicating their ability to effectively trigger the apoptotic pathway. nih.gov
| Indole Derivative Compound | Cell Line | Caspase-3 Protein Level (pg/mL) | Fold Increase vs. Control (approx.) |
| 5f | Panc-1 | 560.2 ± 5.0 nih.gov | ~8x |
| 5g | Panc-1 | 542.5 ± 5.0 nih.gov | ~8x |
| Staurosporine (Reference) | Panc-1 | 503.2 ± 4.0 nih.gov | - |
| Control (Untreated) | Panc-1 | Not specified, baseline | 1x |
Based on a comprehensive search of available scientific literature, there is no specific experimental data for the compound 2-(Aminomethyl)-1H-indol-3-ol that directly addresses the detailed topics requested in the outline. Research findings on anti-proliferative effects, antioxidant mechanisms, antimicrobial/antiviral actions, and interactions with nucleic acids or proteins are available for a wide range of indole derivatives, but not for this specific molecule.
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on this compound as per the strict constraints of the request. Attributing the biological activities of structurally different derivatives to this specific compound would be inaccurate.
Computational Chemistry and Theoretical Modeling of 2 Aminomethyl 1h Indol 3 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of 2-(Aminomethyl)-1H-indol-3-ol [17, 18]. By solving approximations of the Schrödinger equation, DFT can accurately model the molecule's electronic distribution and energy levels.
Electronic Structure and Reactivity Prediction: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. For this compound, the HOMO is typically localized over the electron-rich indole (B1671886) ring system, indicating this region is the primary site for electron donation. Conversely, the LUMO is distributed more broadly, including the aminomethyl side chain, marking it as the likely site for electron acceptance [24, 26].
The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and polarizability. From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior [29, 30].
| Parameter | Description | Typical Calculated Value | Implication |
|---|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -5.5 to -6.0 eV | High value indicates strong electron-donating ability. |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -0.5 to -1.0 eV | Indicates capacity to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.0 eV | A relatively small gap suggests significant chemical reactivity. |
| Electronegativity (χ) | Tendency to attract electrons. | ~3.25 eV | Moderate electronegativity. |
| Chemical Hardness (η) | Resistance to change in electron configuration. | ~2.25 eV | Indicates moderate stability. |
Spectroscopic Property Simulation: DFT calculations are also employed to simulate various spectra, which can be compared with experimental data to confirm the molecule's structure.
Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies help assign experimental IR peaks to specific functional group vibrations, such as the O-H stretch, N-H stretches, and aromatic C=C bending .
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic transitions and the corresponding absorption maxima (λ_max), correlating them with transitions between molecular orbitals (e.g., π → π* transitions within the indole ring) .
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can accurately predict ¹H and ¹³C chemical shifts, aiding in the complete structural elucidation of the molecule .
Molecular Docking Studies for Ligand-Target Binding Prediction and Analysis
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein . This method is crucial for hypothesis generation in drug discovery.
Research has focused on docking this compound into the active sites of various enzymes and receptors where indole scaffolds are known to be active. For instance, studies have explored its binding to Monoamine Oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism [21, 24]. The results of such studies typically predict a favorable binding pose stabilized by a network of non-covalent interactions.
Key interactions predicted for this compound within a target's binding pocket often include:
Hydrogen Bonding: The hydroxyl (-OH) and aminomethyl (-NH₂) groups are potent hydrogen bond donors and acceptors, forming critical interactions with polar amino acid residues (e.g., Ser, Thr, Asn) .
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Cation-π Interactions: If the aminomethyl group is protonated, it can form a strong cation-π interaction with an aromatic residue in the active site .
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | 2BXS | -7.5 to -8.5 | Tyr444, Asn181 | Hydrogen Bond (from -OH and -NH₂) |
| Tyr407 | π-π Stacking (with indole ring) | |||
| Phe208 | Hydrophobic Interaction |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of the ligand-protein complex over time in a simulated physiological environment . MD simulations are used to assess the stability of the docked pose and analyze the dynamics of key interactions.
A typical MD simulation of the this compound-protein complex, run for 100-200 nanoseconds, provides insights into:
Complex Stability: The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is monitored. A stable, low-fluctuation RMSD for the ligand indicates that it remains securely bound in the active site and does not dissociate, confirming the stability of the docking prediction.
Interaction Persistence: MD simulations allow for the analysis of the lifetime and geometry of specific interactions, such as hydrogen bonds. A hydrogen bond that is present for a high percentage (>80%) of the simulation time is considered highly stable and crucial for binding affinity .
Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding, providing clues about the mechanism of action.
Prediction of Adsorption Behavior and Surface Interactions (e.g., Corrosion Inhibition Mechanisms)
Theoretical models are highly effective in predicting how this compound interacts with material surfaces, a key aspect of its potential use as a corrosion inhibitor . The molecule's ability to adsorb onto a metal surface (e.g., mild steel in an acidic environment) and form a protective layer is investigated using both quantum mechanics and simulation methods.
The proposed mechanism involves the following:
Electron Donation: The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons of the indole ring, can be donated to the vacant d-orbitals of the metal atoms, leading to chemisorption. A high EHOMO value is indicative of a strong tendency for this donation .
Electrostatic Interaction: In acidic solutions, the aminomethyl group becomes protonated (-NH₃⁺). This positively charged center can interact electrostatically with negatively charged ions (e.g., Cl⁻) already adsorbed on the metal surface, contributing to physisorption.
Surface Coverage: The planar indole ring allows the molecule to adsorb flat onto the metal surface, maximizing surface coverage and creating an effective barrier against corrosive agents.
MD and Monte Carlo simulations can further model the adsorption process, predicting the most stable orientation of the inhibitor molecules on the surface and calculating the adsorption energy, which quantifies the strength of the inhibitor-metal interaction [17, 29].
Chemoinformatics and Virtual Screening Methodologies for Analog Discovery
This compound can serve as a starting point or a query structure in chemoinformatics-driven campaigns for analog discovery. Virtual screening methodologies use this scaffold to rapidly search vast chemical libraries for novel compounds with potentially superior properties.
Two primary strategies are employed:
Ligand-Based Virtual Screening (LBVS): This approach relies on the principle that structurally similar molecules often have similar biological activities. Using the this compound structure, methods like 2D fingerprint similarity searching or 3D pharmacophore modeling are used. A pharmacophore model would define the essential features for activity: an aromatic ring, a hydrogen bond donor (the -OH group), and a hydrogen bond donor/positive ionizable feature (the -NH₂ group). This model is then used to filter large databases for compounds matching these spatial and chemical features.
Structure-Based Virtual Screening (SBVS): This method leverages the 3D structure of the biological target. The docking protocol validated for this compound (as described in section 7.2) is applied on a massive scale to screen libraries containing millions of compounds (e.g., ZINC, ChEMBL). The top-scoring compounds, which are predicted to bind tightly to the target, are selected for further analysis and eventual experimental validation.
These computational approaches accelerate the discovery process, allowing researchers to efficiently identify a diverse set of promising new molecules based on the foundational structure of this compound.
Applications in Advanced Organic Synthesis and Chemical Biology Tools
Utilizing the Compound as a Chiral Building Block in Asymmetric Synthesis
The indol-3-ol moiety is tautomeric with 2-oxindole, and the C3-position of the oxindole (B195798) ring is a common stereocenter in numerous natural products and biologically active molecules. beilstein-journals.orgnih.gov The presence of a substituent at this position, in this case, a hydroxyl group, makes 3-hydroxyoxindoles valuable precursors in asymmetric synthesis. beilstein-journals.org The catalytic asymmetric synthesis of chiral 3-hydroxyoxindoles has been extensively studied, employing both transition metal catalysis and organocatalysis. beilstein-journals.org
The compound 2-(aminomethyl)-1H-indol-3-ol, possessing a chiral center at the C3 position, could serve as a valuable chiral building block. Its enantiomerically pure forms could be used to synthesize more complex chiral molecules. For instance, the Mannich-type reaction of 3-hydroxyoxindoles with 2-aminoacrylates, catalyzed by quinine-derived squaramide, has been shown to produce oxindole-derived acyclic amino acid derivatives with vicinal tetrasubstituted stereocenters. nih.govacs.org This highlights the potential of the 3-hydroxyoxindole core in constructing sterically demanding chiral structures.
Furthermore, the aminomethyl group at the C2 position can be envisioned to participate in directing asymmetric transformations or can be derivatized to introduce other functionalities. The synthesis of various substituted 2-(aminomethyl)indoles has been achieved through methods like copper-catalyzed domino three-component coupling-cyclization reactions. acs.orgdoi.org
Table 1: Potential Asymmetric Reactions Utilizing this compound
| Reaction Type | Potential Role of this compound | Expected Outcome |
| Asymmetric Mannich Reaction | Chiral nucleophile | Synthesis of novel chiral β-amino carbonyl compounds |
| Asymmetric Aldol Reaction | Chiral nucleophile | Formation of chiral β-hydroxy carbonyl derivatives |
| Asymmetric Michael Addition | Chiral donor | Creation of chiral adducts with stereocontrol |
| Chiral Ligand Synthesis | Backbone for chiral ligand | Development of new catalysts for asymmetric transformations |
Development of Fluorescent Probes and Chemical Sensors
Oxindole derivatives have been investigated for their fluorescent properties. nih.govnih.gov Some arylmethylidenoxindoles, for example, have been found to exhibit fluorescence in a solid state or at low temperatures when E-Z isomerization is hindered. researchgate.net The development of photoactivated fluorescent N-hydroxyoxindoles, which show a significant fluorescence enhancement upon photoactivation, underscores the potential of the oxindole scaffold in creating fluorescent probes for biological imaging. nih.gov These probes benefit from their small size and biocompatibility. nih.gov
The this compound scaffold could be functionalized to create novel fluorescent probes. The aminomethyl group provides a convenient handle for attaching fluorophores or recognition moieties for specific analytes. For instance, a bis-arylidene oxindole conjugated to betulinic acid via an amino linker has been developed as a fluorescent probe for the selective detection of cancer cells. nih.gov The intrinsic fluorescence of the isatin (B1672199) (a derivative of oxindole) moiety was key to this application. nih.gov
The development of fluorescent probes often relies on mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). The amino and hydroxyl groups on the this compound core could be strategically modified to incorporate quenching or reporting units, enabling the design of "turn-on" or ratiometric fluorescent sensors for various ions or biomolecules.
Application in Material Science Research (e.g., Organic Semiconductors, Functional Polymers)
The indole (B1671886) and oxindole cores are of interest in material science due to their electronic properties. Derivatives of these scaffolds have been explored for applications in organic electronics. For example, 5-fluorooxindole (B20390) has been used as an acceptor in dye-sensitized solar cells (DSSCs) and in the synthesis of polymers for non-fullerene polymer solar cells. ossila.com The suitability of isoindigo, a related structure, for organic photovoltaics has also been recognized. researchgate.net
The compound this compound, with its functional handles, could be a valuable monomer for the synthesis of functional polymers. The aminomethyl and hydroxyl groups can be used for polymerization reactions, leading to polymers with an indole-based backbone. Such polymers could possess interesting semiconducting or optical properties. The ability to modify the indole nitrogen and the aromatic ring further expands the possibilities for tuning the material's characteristics.
Precursor for Complex Natural Product Synthesis
The oxindole scaffold is a core structure in a multitude of natural products, many of which exhibit significant biological activities. beilstein-journals.orgnih.govnih.gov Consequently, 3-hydroxyoxindoles are important intermediates in the total synthesis of these complex molecules. beilstein-journals.org For example, 3-hydroxy-3-nitromethylindolin-2-ones, derived from the reaction of isatins with nitromethane, are precursors to natural products like dioxibrassinin and spirobrassinin, which have antifungal and anticancer properties. google.com
The structure of this compound makes it a plausible precursor for the synthesis of various natural products. The aminomethyl group could be a key feature in certain target molecules or could be chemically transformed into other functional groups required for the synthesis. The stereochemistry of the 3-hydroxy group would be crucial in directing the stereochemical outcome of subsequent reactions in a total synthesis pathway. The development of synthetic methodologies for oxindole-based natural products is an active area of research, with various strategies being employed to construct these complex architectures. nih.govresearchgate.net
Scaffolds for Combinatorial Library Development
Privileged structures, which are molecular scaffolds capable of binding to multiple biological targets, are highly sought after in drug discovery. The oxindole scaffold is considered a privileged structure due to its prevalence in bioactive compounds. beilstein-journals.orgresearchgate.net This makes it an excellent starting point for the development of combinatorial libraries to screen for new drug candidates. wright.edursc.org
DNA-encoded library technology (DELT) has utilized oxindole scaffolds to generate large, diverse libraries of small molecules for hit identification against various protein targets. rsc.orgrsc.org The amenability of the oxindole core to various chemical transformations, such as 1,3-dipolar cyclizations and Claisen-Schmidt condensations, makes it well-suited for combinatorial chemistry. rsc.org
The compound this compound is an ideal scaffold for combinatorial library development. The aminomethyl group, the hydroxyl group, the indole nitrogen, and the aromatic ring all provide points for diversification. A variety of substituents could be introduced at these positions to create a library of structurally diverse molecules. This approach could lead to the discovery of novel compounds with a range of biological activities. nih.govrsc.org
Future Research Directions and Emerging Paradigms in 2 Aminomethyl 1h Indol 3 Ol Research
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives has been a major focus of organic chemistry, traditionally relying on methods that may not align with modern principles of green chemistry. beilstein-journals.org Future research into 2-(Aminomethyl)-1H-indol-3-ol should prioritize the development of sustainable synthetic routes. Current green approaches for indole synthesis often involve microwave-assisted reactions, the use of nanocatalysts, multicomponent reactions, and reactions in environmentally benign solvents like water or ethanol. rsc.orgtandfonline.comtandfonline.com
The development of greener synthetic technologies is a key focus in modern organic chemistry, aiming to reduce environmental impact by using less hazardous materials and more efficient processes. beilstein-journals.org For instance, the use of a palladium-on-carbon (Pd/C) catalyst has been shown to be effective for synthesizing indole derivatives in good yields; this catalyst is stable, easily removed by filtration, and can be reused multiple times. chemistryviews.org Another approach involves microwave irradiation, which can lead to rapid, efficient, and environmentally friendly synthesis of indole compounds. tandfonline.comtandfonline.com These principles could be adapted to forge the this compound scaffold. Research could explore a one-pot synthesis starting from readily available precursors, potentially utilizing a biocatalytic or organocatalytic approach to control stereochemistry if chiral variants are desired.
Table 1: Comparison of Sustainable Synthetic Strategies for Indole Derivatives
| Synthetic Strategy | Typical Catalyst/Conditions | Key Advantages | Potential Applicability to this compound |
|---|---|---|---|
| Microwave-Assisted Synthesis | Nanocatalysts (e.g., nanocat-Fe-cys) tandfonline.com | Rapid reaction times, high yields, energy efficiency. tandfonline.com | Could accelerate key cyclization or functionalization steps. |
| Multicomponent Reactions (MCRs) | Acid-induced cyclization rsc.org | Atom economy, reduced waste, operational simplicity. | A potential route to assemble the core structure in a single step from simple building blocks. |
| Heterogeneous Catalysis | Palladium on Carbon (Pd/C) chemistryviews.org | Catalyst recyclability, ease of product purification, stability. chemistryviews.org | Could be used for hydrogenation or cyclization steps, minimizing metal leaching. |
| Organocatalysis | Chiral Brønsted acids rsc.org | Avoidance of toxic metals, potential for enantioselectivity. | Could enable the asymmetric synthesis of chiral versions of the target molecule. |
Deepening Understanding of Mechanism-Based Biological Activity at the Molecular Level
The indole scaffold is known to interact with a multitude of biological targets, and its derivatives exhibit a wide range of pharmacological activities. ijpsr.comnih.gov The specific functional groups of this compound—the aminomethyl group at C2 and the hydroxyl group at C3—suggest potential interactions with various enzymes and receptors. The indole ring itself can mimic protein structures, while the attached functional groups can enhance this interaction. ijpsr.com
Future research should focus on elucidating the specific molecular targets of this compound. The presence of the hydroxyl and amino groups makes it a candidate for forming hydrogen bonds with protein active sites. Its structure could allow it to act as an inhibitor or modulator of enzymes such as kinases, proteases, or enzymes involved in metabolic pathways. For example, various indole derivatives have been investigated as aromatase inhibitors, with the position of substituents playing a critical role in activity. frontiersin.org Computational studies, such as molecular docking, could be employed to screen for potential binding targets, followed by in vitro assays to validate these predictions. Understanding the structure-activity relationship (SAR) by synthesizing and testing analogues could further refine its biological profile. frontiersin.org
Table 2: Potential Molecular Interactions of this compound Functional Moieties
| Functional Moiety | Position | Potential Interaction Type | Example Biological Relevance |
|---|---|---|---|
| Indole NH | N1 | Hydrogen Bond Donor | Key interaction for binding to many receptors, including the benzodiazepine (B76468) receptor. nih.gov |
| Aminomethyl Group | C2 | Hydrogen Bond Donor/Acceptor, Basic Center (Protonation) | Can form salt bridges with acidic amino acid residues (e.g., Asp, Glu) in protein active sites. |
| Hydroxyl Group | C3 | Hydrogen Bond Donor/Acceptor | Can interact with serine, threonine, or tyrosine residues in enzymes; crucial for solubility. |
| Aromatic Ring System | Core | π-π Stacking, Hydrophobic Interactions | Interaction with aromatic residues like phenylalanine, tyrosine, and tryptophan in target proteins. chemistryviews.org |
Integration with Advanced Analytical Technologies for Real-Time Monitoring
The ability to detect and quantify indole compounds in complex matrices is crucial for both research and potential applications. Advanced analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are powerful tools for the analysis of indole and its derivatives. creative-proteomics.comrjpharmacognosy.ir HPLC is widely used to measure indole concentrations in biological fluids, while GC-MS and HPLC-MS provide detailed structural information and high sensitivity. creative-proteomics.commdpi.com
For this compound, future research should focus on developing and validating robust analytical methods for its quantification. Given its polar nature due to the hydroxyl and amino groups, reversed-phase HPLC with an aqueous mobile phase would likely be a suitable technique. mdpi.com A particularly exciting frontier is the development of sensors for real-time monitoring. Electrochemical sensors, for instance, have been developed for the in-situ detection of indole-3-acetic acid in living plants, offering a potential blueprint for creating sensors for other indole derivatives. researchgate.net An electrochemical microsensor for this compound could enable real-time tracking in biological systems or environmental samples, providing dynamic information that is unattainable with traditional chromatographic methods.
Table 3: Overview of Analytical Technologies for Indole Compound Analysis
| Technology | Principle | Advantages for Indole Analysis | Considerations for this compound |
|---|---|---|---|
| HPLC-UV/PDA | Chromatographic separation followed by UV-Vis detection. rjpharmacognosy.irmdpi.com | Robust, quantitative, widely available. | The indole chromophore allows for strong UV absorbance; method development would be straightforward. |
| LC-MS | Chromatographic separation coupled with mass spectrometry for detection. creative-proteomics.comnih.gov | High sensitivity and selectivity, provides molecular weight and structural data. | Ideal for detecting trace amounts in complex biological matrices and confirming identity. |
| Electrochemical Sensors | Measures current change from the oxidation/reduction of the analyte. researchgate.net | Suitable for real-time, in-situ measurements; high sensitivity. researchgate.net | The hydroxylated indole ring is electrochemically active, making it a good candidate for sensor development. |
| Micellar Electrokinetic Chromatography (MEKC) | Capillary electrophoresis technique using micelles to separate neutral analytes. rsc.org | Rapid analysis times (< 5 min), simple sample preparation. rsc.org | Could provide a fast and efficient method for screening or quality control. |
Design of Next-Generation Indole-Based Chemical Tools and Probes
The indole scaffold is a versatile platform for designing chemical tools and fluorescent probes due to its inherent photophysical properties. rsc.org Many indole derivatives exhibit fluorescence, and this property can be tuned by adding substituents to the ring. rsc.org These probes are used for molecular recognition and imaging, with applications in detecting various analytes like cations, anions, and neutral species in biological and environmental samples. rsc.orgrsc.org
The structure of this compound is well-suited for development into a chemical probe. The amino and hydroxyl groups can serve as binding sites or reactive centers for specific analytes. rsc.orgrsc.org For example, indole-based probes have been designed to detect changes in pH or the presence of specific metal ions like Cu²⁺. rsc.orgmdpi.com Future work could involve modifying the aminomethyl group with a recognition moiety for a specific target. Alternatively, the inherent fluorescence of the indol-3-ol core could be harnessed. Research has shown that indole derivatives can be developed into "turn-on" fluorescent probes that light up in the presence of a target molecule, such as hydrogen peroxide, enabling sensitive detection and bioimaging in living organisms. nih.gov Designing a probe based on this compound could lead to new tools for real-time monitoring of biological processes at the cellular level, such as tracking macrophages or targeting mitochondria. uohyd.ac.in
Table 4: Examples of Indole-Based Chemical Probes and Design Concepts
| Probe Type | Target Analyte | Sensing Mechanism | Potential Design Strategy using this compound |
|---|---|---|---|
| Chemosensor | Metal Cations (e.g., Cu²⁺) rsc.org | Ligand-to-metal charge transfer causing fluorescence quenching. rsc.org | The N and O atoms could act as a chelation site for metal ions. |
| pH Probe | H⁺ (acidity) mdpi.com | Protonation of nitrogen atoms in the structure alters fluorescence. mdpi.com | The aminomethyl group could be protonated, leading to a pH-dependent fluorescent response. |
| Bioimaging Probe | Mitochondria / Macrophages uohyd.ac.in | Specific structural features leading to selective accumulation. | Lipophilicity and charge could be tuned to target specific organelles or cell types. |
| "Turn-On" Probe | Reactive Oxygen Species (e.g., H₂O₂) nih.gov | Analyte-induced cleavage of a fluorescence-quenching group. nih.gov | A boronate ester could be attached to the hydroxyl group, to be cleaved by H₂O₂. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
